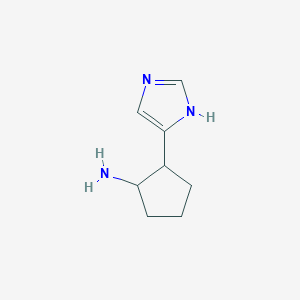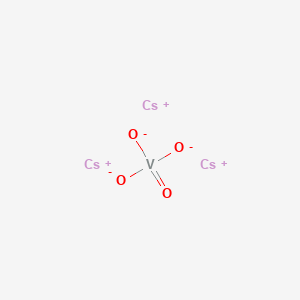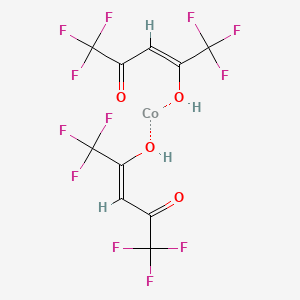
Cobalt(II)hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II)hexafluoroacetylacetonate, also known as Cobalt(II) bis(acetylacetonate) hydrate, is a chemical compound with the linear formula Co(C5HF6O2)2 · xH2O . It has a molecular weight of 473.03 (anhydrous basis) . This compound is generally available in the form of powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the interaction of photochromic 8-methoxy-1′,3′,3′-trimethyl-6-nitro-spiro [chromene-2,2′-indole] (MNSP) and cobalt (II) hexafluoroacetylacetonate . The complex mass transport properties and fragmentation pattern are investigated by thermal analyses and electron impact mass spectrometry .
Molecular Structure Analysis
The structure of this compound at 250 K shows the coordination of two oxygen atoms from MNSP with Co II, forming a distorted octahedral surrounding around Co II . The unit cell of the compound contracts below 170 K by 5.5%, which is accompanied by shortening O–Co bonds and altering O–Co–O angles in the structure solved at 150 K .
Chemical Reactions Analysis
The interaction between photochromic 8-methoxy-1′,3′,3′-trimethyl-6-nitro-spiro [chromene-2,2′-indole] (MNSP) and cobalt (II) hexafluoroacetylacetonate yields a deep red-violet solution due to the coordination-induced transition of MNSP from a colorless closed state to a colored open merocyanine (MC) form .
Physical and Chemical Properties Analysis
This compound is a solid compound available in the form of powder or crystals . It has a melting point of 197 °C (dec.) (lit.) . The compound is insoluble in water .
Scientific Research Applications
Dual-Responsive Fluorescent Chemosensor
Cobalt(II)hexafluoroacetylacetonate has been utilized in the synthesis of a cobalt(II)-based coordination polymer with an unusual 4,4,4-connected topology. This polymer demonstrates high thermal, solvent, and pH stabilities and acts as the first dual-responsive fluorescent chemosensor for the selective detection of acetylacetone and Cr2O72- ion in aqueous systems (Qing-Qing Xiao et al., 2019).
Electromagnetic Performance Enhancement
Research on enhancing the electromagnetic property of metal Co via phase-controlled synthesis of Co nanostructures on graphene networks has shown that hexagonal close-packed cobalt and face-centered cubic cobalt nanospheres assembled on graphene nanosheets significantly improve microwave absorbability. This is especially notable for the nanocomposites of graphene and α-Co nanocrystals, highlighting the potential of this compound in absorbing stealth technology and electromagnetic applications (Guohua Pan et al., 2013).
Catalysis for CO2 and Epoxides Coupling
This compound has been explored as a catalyst in the production of polycarbonates and cyclic carbonates from the coupling of carbon dioxide and epoxides. This comprehensive review focuses on well-defined cobalt complexes serving as homogeneous catalysts, shedding light on the mechanistic pathways involved in these processes (Xiao‐Bing Lu & D. Darensbourg, 2012).
Synthesis of Magnetic Cobalt Ferrite Nanoparticles
The synthesis of magnetic cobalt ferrite nanoparticles with controlled morphology, monodispersity, and composition has been achieved through the thermal decomposition of Fe(III) and Co(II) acetylacetonate compounds. This method provides nanoparticles that are applicable in producing oriented carbon nanotubes and potential biomedical applications, demonstrating the versatility of this compound in nanoparticle synthesis and application (L. Lu et al., 2015).
Aerobic Oxidation Catalysis
Cobalt(II) diketonate complexes, including this compound, catalyze the aerobic oxidation of alkenols into functionalized tetrahydrofurans. Insights into the activation of triplet dioxygen by these complexes in a protic solvent reveal the electronic structure and potential applications in oxidation catalysis, providing a foundation for further exploration of cobalt-based catalysts in organic synthesis (A. Kubas et al., 2011).
Safety and Hazards
Cobalt(II)hexafluoroacetylacetonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including Acute oral toxicity, Acute Inhalation Toxicity - Dusts and Mists, Respiratory Sensitization, Skin Sensitization, Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Cobalt(II)hexafluoroacetylacetonate can be achieved through a reaction between Cobalt(II) acetate and hexafluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Cobalt(II) acetate", "hexafluoroacetylacetone", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve Cobalt(II) acetate in the solvent to form a clear solution.", "Add hexafluoroacetylacetone to the solution and stir until it dissolves completely.", "Add the base to the solution slowly while stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it under vacuum.", "The resulting product is Cobalt(II)hexafluoroacetylacetonate." ] } | |
CAS No. |
19648-83-0 |
Molecular Formula |
C10H4CoF12O4 |
Molecular Weight |
475.05 g/mol |
IUPAC Name |
cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H2F6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-; |
InChI Key |
BOMJMIRWVAOTFV-PAMPIZDHSA-N |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Co] |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Co] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Co] |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Trifluoromethyl)pyridine-3-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1644264.png)
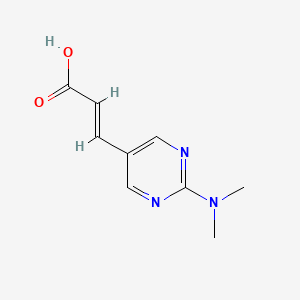

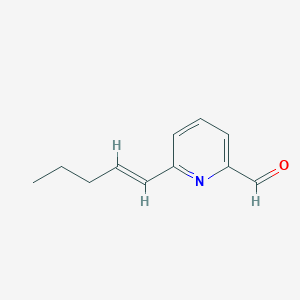
![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)

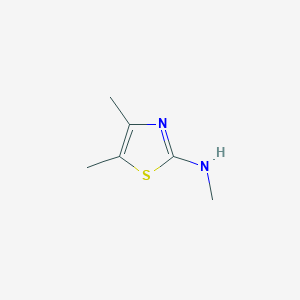
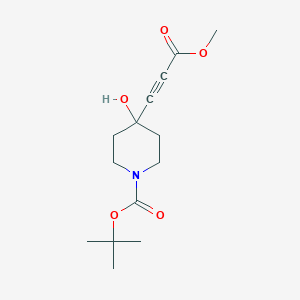

![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)

